molecular formula C10H8N2S B130682 2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile CAS No. 157764-01-7

2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile

Cat. No.: B130682
CAS No.: 157764-01-7
M. Wt: 188.25 g/mol
InChI Key: ZBYWTRVSBVTCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile typically involves the reaction of 4-methylbenzothiazole with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile in medicinal applications involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the oxidative deamination of neurotransmitters. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters in the brain, potentially alleviating symptoms of neurodegenerative and psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: Similar structure but lacks the acetonitrile group.

    4-Methylbenzothiazole: Similar structure but lacks the acetonitrile group.

    Benzothiazole: The parent compound without the methyl and acetonitrile substituents.

Uniqueness

2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile is unique due to the presence of both the methyl and acetonitrile groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its potential as a monoamine oxidase inhibitor and its utility in materials science applications .

Properties

IUPAC Name

2-(4-methyl-1,3-benzothiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c1-7-3-2-4-8-10(7)12-9(13-8)5-6-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYWTRVSBVTCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612470
Record name (4-Methyl-1,3-benzothiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157764-01-7
Record name (4-Methyl-1,3-benzothiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.